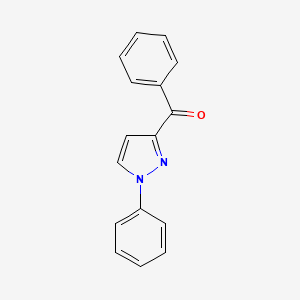![molecular formula C13H28O2Si B14263232 (2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal CAS No. 185148-99-6](/img/structure/B14263232.png)
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silyl ether group, which is a silicon atom bonded to an oxygen atom that is further bonded to an organic group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- Reactant: Alcohol
- Reagent: tert-Butyl(dimethyl)silyl chloride
- Base: Imidazole or pyridine
- Solvent: Dichloromethane
- Temperature: Room temperature
-
Formation of Aldehyde
- Reactant: Protected alcohol
- Reagent: Oxidizing agent (e.g., Dess-Martin periodinane)
- Solvent: Dichloromethane
- Temperature: Room temperature
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Dess-Martin periodinane
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted silyl ethers
科学的研究の応用
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal has several scientific research applications, including:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal involves the reactivity of the silyl ether and aldehyde groups. The silyl ether group provides protection to hydroxyl functionalities, preventing unwanted side reactions during synthesis. The aldehyde group can undergo various transformations, enabling the synthesis of a wide range of derivatives.
類似化合物との比較
Similar Compounds
- (2S)-3-[[tert-Butyl(dimethyl)silyl]oxy]-2-methyl-1-propanol
- (2S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-methylbutyl phenyl sulfone
- (2S,3S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-1,3-butanediol
Uniqueness
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal is unique due to its specific structural features, which include a silyl ether group and an aldehyde group. This combination allows for versatile reactivity and application in various fields of research and industry.
特性
| 185148-99-6 | |
分子式 |
C13H28O2Si |
分子量 |
244.44 g/mol |
IUPAC名 |
(2S)-6-[tert-butyl(dimethyl)silyl]oxy-2-methylhexanal |
InChI |
InChI=1S/C13H28O2Si/c1-12(11-14)9-7-8-10-15-16(5,6)13(2,3)4/h11-12H,7-10H2,1-6H3/t12-/m0/s1 |
InChIキー |
NSXHDWGJNADSKS-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](CCCCO[Si](C)(C)C(C)(C)C)C=O |
正規SMILES |
CC(CCCCO[Si](C)(C)C(C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)


